(Z)-1-carbamoyl-N-phenylmethanecarbonimidoylcyanide
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Overview
Description
(Z)-1-carbamoyl-N-phenylmethanecarbonimidoylcyanide is a complex organic compound with a unique structure that includes a carbamoyl group, a phenyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-carbamoyl-N-phenylmethanecarbonimidoylcyanide typically involves multi-step organic reactions. One common method includes the reaction of phenyl isocyanate with cyanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-carbamoyl-N-phenylmethanecarbonimidoylcyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-1-carbamoyl-N-phenylmethanecarbonimidoylcyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-carbamoyl-N-phenylmethanecarbonimidoylcyanide involves its interaction with specific molecular targets. It can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved may include inhibition of key metabolic enzymes or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanate: Shares the phenyl group but lacks the cyanide and carbamoyl groups.
Cyanamide: Contains the cyanide group but lacks the phenyl and carbamoyl groups.
N-phenylcarbamoyl cyanide: Similar structure but different configuration.
Uniqueness
(Z)-1-carbamoyl-N-phenylmethanecarbonimidoylcyanide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various fields of research make it a compound of significant interest.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-amino-3-oxo-N-phenylpropanimidoyl cyanide |
InChI |
InChI=1S/C10H9N3O/c11-7-9(6-10(12)14)13-8-4-2-1-3-5-8/h1-5H,6H2,(H2,12,14) |
InChI Key |
YCMBNWVMYMPXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(CC(=O)N)C#N |
Origin of Product |
United States |
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